Cyanine5.5 phosphoramidite, 5'-terminal
Description
Contextualization within the Cyanine (B1664457) Dye Family for Oligonucleotide Labeling
The cyanine dyes are a major class of synthetic polymethine dyes that have been utilized for over a century, initially to extend the spectral sensitivity of photographic emulsions. wikipedia.org In the realm of biotechnology, their utility has been repurposed for fluorescently labeling biomolecules, including nucleic acids and proteins. wikipedia.org The core structure of cyanine dyes consists of two nitrogen-containing heterocycles connected by a polymethine chain. biotium.com A key feature of this dye family is the ability to tune their absorption and emission spectra by altering the length of this polymethine chain; with each addition to the chain, the absorption wavelength increases by approximately 100 nm. nih.gov
This structural versatility has led to the development of a series of cyanine dyes, including Cy3, Cy5, and their longer-wavelength counterparts, Cy3.5 and Cy5.5. glenresearch.com Cyanine5.5 is distinguished by its fluorescence emission in the far-red to near-infrared (NIR) region of the spectrum. broadpharm.combiosyn.com This characteristic is particularly advantageous for biological applications as it minimizes background autofluorescence from biological samples, allows for deeper tissue penetration, and reduces photodamage to living cells. researchgate.netaxispharm.com The development of sulfonated cyanine dyes further enhanced their utility by increasing aqueous solubility and reducing the self-quenching that can occur when multiple dye molecules are in close proximity. biotium.com
Historical Development and Contemporary Significance in Molecular Research
The journey of cyanine dyes from photographic sensitizers to essential tools in molecular biology is a testament to scientific innovation. wikipedia.orgnih.gov The groundwork for their use in biotechnology was laid in the 1990s by researchers who adapted these dyes for biochemical labeling, recognizing their favorable properties such as high extinction coefficients, and pH insensitivity. biotium.comglenresearch.com The ability to create derivatives with reactive groups for covalent attachment to biomolecules was a significant breakthrough. wikipedia.org
Initially, cyanine dyes like Cy5 gained popularity due to their high extinction coefficient and emission in the red region, where CCD detectors exhibit maximum sensitivity and biological samples show low background interference. wikipedia.org The development of Cy5.5 extended these advantages further into the near-infrared spectrum.
In contemporary molecular research, Cyanine5.5-labeled oligonucleotides are indispensable. They are widely used as probes in techniques such as quantitative real-time PCR (qPCR), where the dye can serve as a reporter moiety. broadpharm.comlumiprobe.comgenelink.com Other significant applications include fluorescence in situ hybridization (FISH) for the detection of specific DNA or RNA sequences within cells and tissues, and in the construction of gene chips and microarrays for transcriptomics. wikipedia.orggenelink.combaseclick.eu The far-red emission of Cy5.5 is also highly suited for in vivo imaging studies, where deep tissue penetration and low background are critical. biosyn.comaxispharm.com Furthermore, these labeled oligonucleotides are employed in fundamental research to study molecular interactions through techniques like Förster resonance energy transfer (FRET). wikipedia.org The continuous development of cyanine dye chemistry, including the synthesis of substituted Cy5 derivatives, aims to further refine their photophysical properties and expand their utility in advanced applications like the development of light-harvesting devices and quantum computing. nih.govacs.orgresearchgate.net
Data Tables
Table 1: Spectral and Physical Properties of Cyanine5.5 Phosphoramidite (B1245037)
| Property | Value | References |
| Excitation Maximum (nm) | 694 | broadpharm.comlumiprobe.com |
| Emission Maximum (nm) | 710 | broadpharm.comlumiprobe.com |
| Molar Extinction Coefficient (L·mol⁻¹·cm⁻¹) | 198,000 | broadpharm.comlumiprobe.com |
| Fluorescence Quantum Yield | 0.2 | broadpharm.comlumiprobe.com |
| Molecular Formula | C₅₅H₇₁ClN₅O₃P | broadpharm.com |
| Molecular Weight ( g/mol ) | 916.6 | broadpharm.com |
| Solubility | Acetonitrile | broadpharm.com |
| Storage Conditions | -20°C in the dark | lumiprobe.comlumiprobe.com |
Table 2: Comparison of Common Cyanine Dyes Used in Oligonucleotide Labeling
| Dye | Excitation Max (nm) | Emission Max (nm) | Common Applications |
| Cyanine3 | ~550 | ~570 | FRET, qPCR, Microarrays |
| Cyanine5 | ~649 | ~670 | FRET, qPCR, FISH, Proteomics |
| Cyanine5.5 | ~694 | ~710 | Multiplex qPCR, In Vivo Imaging, Blot Hybridization |
Note: The exact excitation and emission maxima can vary slightly depending on the solvent and conjugation to the oligonucleotide.
Structure
2D Structure
Properties
Molecular Formula |
C55H71ClN5O3P |
|---|---|
Molecular Weight |
916.6 g/mol |
IUPAC Name |
N-[4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxycyclohexyl]-6-[1,1-dimethyl-2-[5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanamide;chloride |
InChI |
InChI=1S/C55H70N5O3P.ClH/c1-39(2)60(40(3)4)64(62-38-20-36-56)63-44-32-30-43(31-33-44)57-51(61)27-14-11-19-37-59-48-35-29-42-22-16-18-24-46(42)53(48)55(7,8)50(59)26-13-10-12-25-49-54(5,6)52-45-23-17-15-21-41(45)28-34-47(52)58(49)9;/h10,12-13,15-18,21-26,28-29,34-35,39-40,43-44H,11,14,19-20,27,30-33,37-38H2,1-9H3;1H |
InChI Key |
GECQYBXOGKSPTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCC(CC1)NC(=O)CCCCCN2C3=C(C4=CC=CC=C4C=C3)C(C2=CC=CC=CC5=[N+](C6=C(C5(C)C)C7=CC=CC=C7C=C6)C)(C)C.[Cl-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Oligonucleotide Conjugation Utilizing Cyanine5.5 Phosphoramidite
Optimized Solid-Phase Oligonucleotide Synthesis Protocols
The successful incorporation of a large, hydrophobic molecule like Cy5.5 into a growing hydrophilic oligonucleotide chain requires careful optimization of the standard solid-phase synthesis cycle. Key parameters including coupling kinetics, deprotection strategies, and phosphoramidite (B1245037) stability must be finely tuned to ensure high-yield synthesis of pure, functional dye-oligonucleotide conjugates.
Reaction Kinetics and Coupling Efficiency Assessment
| Parameter | Recommended Condition | Source(s) |
| Coupling Time | 3 - 10 minutes | glenresearch.comchemie-brunschwig.chcambio.co.uk |
| Phosphoramidite Concentration | 70 mM - 80 mM | nih.gov |
| Activator | Tetrazole-type (e.g., ETT, BTT) | biosearchtech.com |
This table presents a summary of recommended conditions for the coupling of Cyanine5.5 phosphoramidite during solid-phase oligonucleotide synthesis.
Monitoring coupling efficiency is typically achieved by measuring the absorbance of the trityl cation (dimethoxytrityl, DMT) released during the deblocking step. atdbio.com However, cyanine (B1664457) dye phosphoramidites, including Cy5.5, are commonly protected with a monomethoxytrityl (MMT) group. glenresearch.comaatbio.com The MMT cation is yellow and has a different absorbance maximum compared to the orange DMT cation, which can lead to inaccurate efficiency calculations by absorbance-based trityl monitors. glenresearch.comcambio.co.ukaatbio.com Conductivity-based monitors are not affected by this difference and can provide a more accurate assessment of coupling efficiency. glenresearch.com
Specific Deprotection Regimes and Protective Group Compatibility
Deprotection, the process of cleaving the oligonucleotide from the solid support and removing protecting groups from the nucleobases and phosphate (B84403) backbone, must be conducted under conditions that preserve the integrity of the cyanine dye. glenresearch.com Cy5.5 is known to be susceptible to degradation under harsh basic conditions, particularly at elevated temperatures. glenresearch.comchemie-brunschwig.chbiosearchtech.com Therefore, standard deprotection with ammonium (B1175870) hydroxide (B78521) at high temperatures (e.g., 55-65 °C) is not recommended. cambio.co.ukaatbio.com
Milder deprotection strategies are essential. A common approach is to use concentrated ammonium hydroxide at room temperature for an extended period (24-36 hours). glenresearch.com For even greater dye stability, the use of "UltraMILD" monomers is highly recommended. glenresearch.comcambio.co.uk These monomers employ base-labile protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) that can be removed under significantly gentler conditions, such as with 0.05 M potassium carbonate in methanol (B129727) for 4 hours or with ammonium hydroxide for 2 hours, both at room temperature. glenresearch.comglenresearch.com
The development of novel Cy5.5 derivatives has necessitated even more specialized deprotection protocols. For certain substituted Cy5 analogues, optimal deprotection was achieved using 7% ammonium hydroxide over one week, a condition carefully screened to maximize yield while preventing dye hydrolysis. nih.govacs.org For an electron-deficient chloro-substituted derivative, this time was reduced to 48 hours to avoid near-complete degradation of the dye, accepting a small amount of incomplete nucleobase deprotection that could be resolved by HPLC purification. nih.govacs.org
| Deprotection Reagent(s) | Temperature | Duration | Monomer Compatibility | Source(s) |
| Ammonium Hydroxide | Room Temp. | 24 - 36 hours | Standard | glenresearch.com |
| Ammonium Hydroxide | Room Temp. | 2 hours | UltraMILD | glenresearch.com |
| 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | UltraMILD | glenresearch.com |
| 7% Ammonium Hydroxide | Room Temp. | 1 week | Standard (for specific Cy5 derivatives) | nih.govacs.org |
This table outlines various deprotection conditions compatible with Cyanine5.5-labeled oligonucleotides, emphasizing the trend towards milder regimes to prevent dye degradation.
Strategies for Mitigating Phosphoramidite Degradation (e.g., Arbuzov Rearrangement Stability)
The chemical stability of the Cyanine5.5 phosphoramidite reagent itself is crucial for achieving high synthetic yields. entegris.com Phosphoramidites are susceptible to degradation via several pathways, including hydrolysis and oxidation. researchgate.netresearchgate.net Consequently, they must be stored under anhydrous conditions and an inert atmosphere at low temperatures (e.g., -20°C). lumiprobe.comresearchgate.net
A specific degradation pathway relevant to phosphite (B83602) chemistry is the Michaelis-Arbuzov reaction, or Arbuzov rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the conversion of a trivalent phosphorus species to a pentavalent one, a reaction that can be initiated by alkyl halides. nih.gov The stability of a phosphoramidite against this rearrangement can be enhanced through structural design. For instance, attaching the phosphoramidite functional group to a secondary carbon atom, rather than a primary one, provides increased stability, helping to maintain coupling performance over longer periods of storage on an oligonucleotide synthesizer. lumiprobe.com
In addition to proper storage, other measures can be taken during synthesis to minimize degradation. The oxidation step, which converts the phosphite triester linkage to a more stable phosphate triester, should be performed with a milder iodine solution (0.02 M) to avoid oxidation and degradation of the cyanine dye itself. glenresearch.comchemie-brunschwig.chcambio.co.uk Furthermore, in the synthesis of novel phosphoramidite derivatives, purification protocols can be optimized to remove acidic impurities that may catalyze decomposition. A wash with saturated sodium bicarbonate, for example, can circumvent this issue before final purification. nih.gov
Design and Chemical Synthesis of Novel Cyanine5.5 Phosphoramidite Derivatives
While the standard Cy5.5 phosphoramidite is widely used, there is significant interest in developing novel derivatives with tailored properties. acs.orgnih.govresearchgate.net By rationally modifying the core chromophore structure, researchers can fine-tune the dye's photophysical characteristics, hydrophobicity, and aggregation behavior to suit specific advanced applications, such as the construction of DNA-based excitonic systems for light-harvesting devices. nih.govnih.gov
Rational Modification of the Chromophore Moiety at Specific Positions (e.g., 5,5'-substituents)
A key strategy for creating novel Cy5.5 phosphoramidites is the introduction of substituents at the 5 and 5' positions of the indolenine rings. nih.govacs.org This approach allows for the systematic alteration of the dye's properties without disrupting the core polymethine chain responsible for its fundamental spectral characteristics.
A series of such derivatives has been synthesized to modulate both steric and electronic properties. nih.govacs.orgacs.org The synthetic route begins with the preparation of the parent homo-substituted dyes, followed by the selective protection of one of the two terminal hydroxyl groups with a monomethoxytrityl (MMTr) group. The remaining free hydroxyl is then converted to the reactive 2-cyanoethyl N,N-diisopropylphosphoramidite, yielding the final product ready for use in automated DNA synthesis. nih.govacs.org
Examples of 5,5'-substituents that have been incorporated include:
n-hexyloxy: An electron-donating, hydrophobic group. nih.gov
Triethylene glycol monomethyl ether (Peg): An electron-donating, hydrophilic group. nih.gov
tert-butyl: A bulky, electron-donating, hydrophobic group. nih.gov
Chloro: An electron-withdrawing, hydrophobic group. nih.gov
This modular synthetic approach provides a powerful platform for generating a library of Cy5 phosphoramidites with diverse chemical and physical properties. nih.gov
Impact of Substituent Electronic Properties on Dye Performance
The electronic nature of the substituents at the 5,5'-positions has a profound impact on the dye's performance by altering the electron density distribution within the chromophore. nih.govresearchgate.net This, in turn, influences the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the dye's absorption and emission spectra. nih.govrsc.org
Theoretical and experimental studies have elucidated these relationships. Generally, electron-donating groups (EDGs) can destabilize the frontier orbitals, while electron-withdrawing groups (EWGs) stabilize them. nih.govrsc.org The net effect on the absorption maximum depends on the relative electron density of the HOMO and LUMO at the point of substitution. nih.govrsc.org For Cy5, it has been shown through density functional theory (DFT) calculations that the inclusion of substituents can significantly alter properties like solvation energy and static dipole moments. boisestate.edunih.gov Specifically, pairs of electron-withdrawing substituents (W-W pairs) can increase solubility and enhance the static dipole difference, which is beneficial for creating ordered dye aggregates with strong excitonic coupling. boisestate.edunih.govnih.gov
The synthesis and characterization of 5,5'-substituted Cy5 derivatives incorporated into DNA have confirmed that these modifications can tune photophysical properties. nih.gov The resulting DNA-labeled dyes displayed spectroscopic characteristics that were similar to the parent dyes, but with notable changes in fluorescence quantum yield depending on the specific substituent and the surrounding DNA sequence. nih.gov
| 5,5'-Substituent (R) | Substituent Character | Absorbance Max (nm) | Emission Max (nm) |
| Hydrogen (Unsubstituted) | - | ~646 | ~662 |
| n-hexyloxy | Electron-Donating, Hydrophobic | ~651 | ~667 |
| PEG | Electron-Donating, Hydrophilic | ~651 | ~667 |
| tert-butyl | Electron-Donating, Hydrophobic | ~652 | ~668 |
| Chloro | Electron-Withdrawing, Hydrophobic | ~646 | ~663 |
This table shows the impact of different 5,5'-substituents on the approximate absorption and emission maxima of Cy5 derivative dyes. Data is generalized from findings reported in the literature. nih.gov
Engineering Linker Chemistry for Tailored Conjugate Behavior
The linker connecting the Cyanine5.5 dye to the oligonucleotide plays a pivotal role in the performance of the fluorescent probe. The chemical composition and length of the linker can significantly influence the stability of the conjugate, the fluorescence properties of the dye, and the interaction of the probe with its target. nih.govacs.org
Research has demonstrated that even subtle changes in linker chemistry can have a profound impact. For example, the use of short, rigid linkers can limit the conformational flexibility of the attached dye. nih.gov This can be advantageous in applications where the dye's position relative to the oligonucleotide is critical, such as in fluorescence resonance energy transfer (FRET) studies or when designing DNA-based nanostructures. nih.gov A common linker design for internal incorporation of cyanine dyes features two 3-hydroxypropyl linkers originating from the indole (B1671886) nitrogen atoms of the dye. nih.gov This structure provides a stable attachment and restricts the dye's movement. nih.gov
Conversely, longer and more flexible linkers, such as those based on hexaethylene glycol, can be employed to distance the dye from the oligonucleotide. lumiprobe.com This can minimize quenching effects that may occur due to the close proximity of the dye to certain nucleotide bases, thereby enhancing the fluorescence quantum yield. The choice of linker can also influence the hydrophilicity of the conjugate, which can affect its solubility and hybridization kinetics.
A systematic investigation into linker design for G-quadruplex-ligand conjugated oligonucleotides revealed that variations in both linker length and chemical composition (e.g., amide vs. triazole linkages) can alter the binding affinity and stabilization of the target structure. acs.org While this study did not specifically use Cyanine5.5, the principles of linker-mediated effects on conjugate behavior are broadly applicable.
The following table summarizes the impact of different linker characteristics on the properties of dye-oligonucleotide conjugates, based on findings from related studies:
| Linker Characteristic | Impact on Conjugate Behavior | Rationale |
| Short, Rigid Linker | Limited conformational freedom of the dye. nih.gov | Constrains the spatial orientation of the dye relative to the oligonucleotide. |
| Long, Flexible Linker | Increased distance between dye and oligonucleotide, potentially reducing quenching. lumiprobe.com | Minimizes interactions between the fluorophore and nucleobases that can lead to fluorescence quenching. |
| Hydrophilic Linker | Improved aqueous solubility of the conjugate. | Enhances the overall hydrophilicity of the molecule, which is beneficial for biological applications. |
| Varied Linker Length | Can modulate binding affinity to the target sequence. acs.org | The optimal distance and flexibility for target interaction can be fine-tuned by adjusting the linker length. |
Photophysical Phenomena of Cyanine5.5 Labeled Nucleic Acids in Research Contexts
Sequence-Dependent Fluorescence Modulation and Its Mechanistic Basis
The photophysical properties of Cyanine5.5 (a derivative of the more commonly studied Cy5) when conjugated to nucleic acids are not static but are profoundly influenced by the local nucleobase sequence. This sequence-dependent modulation of fluorescence is a critical consideration in the design of fluorescent probes and quantitative bioassays, as it can lead to significant variations in signal intensity that are independent of the concentration of the labeled molecule.
Influence of Proximal Nucleobases on Fluorescence Intensity (e.g., Guanine (B1146940)/Adenine Enhancement, Cytosine Suppression)
The fluorescence intensity of cyanine (B1664457) dyes, including those structurally similar to Cyanine5.5, exhibits a strong dependence on the adjacent nucleobases. Research on the closely related Cy5 dye, which shares a similar core structure, has provided a foundational understanding of these interactions. Generally, purine-rich sequences tend to enhance fluorescence, while pyrimidine-rich sequences, particularly those containing cytosine, are associated with fluorescence suppression. plos.orgnih.gov
Studies have systematically investigated the fluorescence of terminally labeled oligonucleotides to quantify the effect of the neighboring five bases. For Cy5, it has been observed that its fluorescence intensity can vary by as much as two-thirds across all possible 5-mer sequences. plos.orgnih.gov The general trend for fluorescence intensity modulation by adjacent nucleobases follows the order: Guanine > Adenine > Thymine (B56734) > Cytosine. nih.govresearchgate.net Specifically, the presence of guanine at the 5' position adjacent to the dye often results in higher fluorescence intensity. plos.orgnih.gov Adenine in subsequent positions also contributes to enhanced fluorescence. plos.orgnih.gov Conversely, cytosine has a notable suppressive effect on the fluorescence of cyanine dyes. plos.orgnih.gov
This phenomenon is not limited to single-stranded DNA. In double-stranded DNA, the sequence dependence of fluorescence can be even more pronounced. nih.gov The identity of the nucleobases in the complementary strand, as well as the presence of single-stranded overhangs adjacent to the dye, can further modulate the fluorescence output. nih.govunivie.ac.at
Table 1: Influence of Proximal Nucleobases on Cyanine Dye Fluorescence
| Nucleobase | General Effect on Fluorescence | Relative Intensity Trend |
|---|---|---|
| Guanine (G) | Enhancement | Highest |
| Adenine (A) | Enhancement | High |
| Thymine (T) | Moderate | Moderate |
| Cytosine (C) | Suppression | Lowest |
Elucidation of Dye-Nucleobase Interactions (e.g., π-π Stacking, Conformational Dynamics)
The mechanistic basis for the sequence-dependent fluorescence modulation of Cyanine5.5 and related dyes is multifactorial, involving a combination of electronic and conformational effects. One of the primary mechanisms implicated is photoinduced electron transfer (PeT), where the nucleobases act as electron donors or acceptors, leading to quenching of the dye's excited state. Guanine, being the most easily oxidized nucleobase, is a potent quencher for many fluorophores. rsc.org However, for cyanine dyes like Cy5, the opposite effect is often observed, suggesting that other mechanisms are at play. researchgate.net
A key factor influencing the fluorescence of cyanine dyes is their ability to undergo cis-trans isomerization, a non-radiative decay pathway that competes with fluorescence. cambridge.org Interactions with the local nucleic acid environment can restrict this rotational motion, thereby reducing the rate of non-radiative decay and enhancing fluorescence quantum yield. plos.orgcambridge.org This is supported by the observation that the rigidity of the nucleic acid sequence, influenced by base stacking, correlates with fluorescence intensity. plos.org Purine stacks in single-stranded DNA are more rigid than pyrimidine (B1678525) stacks, which aligns with the observed fluorescence enhancement by purines. plos.org
Furthermore, direct interactions between the dye and the nucleobases, such as π-π stacking, play a significant role. nih.govosti.gov The aromatic systems of the cyanine dye and the nucleobases can stack, leading to altered electronic properties and conformational stabilization. nih.gov The specific geometry of these interactions, which is dictated by the local sequence and secondary structure of the nucleic acid, can either enhance or quench fluorescence. For instance, the formation of stable, non-fluorescent ground-state complexes or transient excited-state complexes (exciplexes) can provide alternative de-excitation pathways. The orientation of the dye's transition dipole moment relative to the DNA helix is also a critical determinant of its photophysical behavior. osti.gov
Implications for Quantitative Bioassays and Probe Design
The sequence-dependent fluorescence of Cyanine5.5 has significant implications for its application in quantitative bioassays such as quantitative polymerase chain reaction (qPCR), fluorescence in situ hybridization (FISH), and microarray analysis. nih.govsbsgenetech.com In these techniques, the fluorescence intensity is assumed to be directly proportional to the amount of target nucleic acid. However, the inherent sequence-dependent variability in fluorescence can introduce significant measurement errors. nih.gov
For example, two different target sequences present at the same concentration could yield substantially different fluorescence signals if the local nucleobase environment of the Cyanine5.5 label differs. This can lead to inaccurate quantification and misinterpretation of results. Therefore, it is crucial to consider the local sequence context when designing fluorescent probes.
To mitigate these effects, several strategies can be employed in probe design. One approach is to select probe sequences that are known to result in high and stable fluorescence quantum yields. researchgate.net This can be guided by systematic studies that have mapped the fluorescence intensity for a large number of sequences. plos.orgnih.gov Another strategy is to incorporate modified nucleotides or linkers that insulate the dye from the influence of the adjacent nucleobases. Additionally, calibration with standards that have similar sequence contexts to the target can help to correct for sequence-dependent variations. Careful consideration of these factors during probe design and data analysis is essential for improving the accuracy and reliability of quantitative bioassays that utilize Cyanine5.5 and other cyanine dyes. researchgate.netlifetein.com
Excitonic Coupling and Aggregation Behavior within Nucleic Acid Scaffolds
When multiple Cyanine5.5 molecules are brought into close proximity on a nucleic acid scaffold, their transition dipole moments can interact, leading to a phenomenon known as excitonic coupling. nih.gov This coupling results in the formation of molecular aggregates with distinct photophysical properties that differ significantly from those of the monomeric dye. The precise arrangement and orientation of the dyes, dictated by the nucleic acid template, determine the nature of the excitonic coupling and the resulting aggregate behavior. nih.gov
Characterization of H- and J-Aggregate Formation in DNA/RNA Constructs
Based on the geometry of the interacting dyes, two primary types of aggregates are typically observed: H-aggregates and J-aggregates. rsc.org
H-aggregates , or "face-to-face" aggregates, are characterized by a parallel or near-parallel stacking of the dye molecules. rsc.org This arrangement leads to a blue-shift in the absorption spectrum relative to the monomer, and often results in fluorescence quenching. rsc.orgnsf.gov The higher energy exciton (B1674681) state is optically allowed, while the lower energy state is forbidden. rsc.org
J-aggregates , or "head-to-tail" aggregates, feature a collinear or nearly collinear arrangement of the dye molecules. nih.gov This configuration results in a red-shift in the absorption spectrum and can sometimes lead to enhanced fluorescence with a very narrow emission band (superradiance). nih.gov In this case, the lower energy exciton state is optically allowed. nih.gov
DNA and RNA nanostructures, such as Holliday junctions and duplexes, have proven to be excellent scaffolds for templating the formation of both H- and J-aggregates of cyanine dyes. nih.govnih.gov By precisely controlling the attachment points and spacing of the Cyanine5.5 phosphoramidites on the nucleic acid strands, it is possible to direct the formation of specific aggregate structures. For example, attaching dyes to adjacent strands of a DNA Holliday junction can favor the formation of oblique or J-type dimers, while attachment to transverse strands often results in H-type dimers. nih.gov The stability and optical properties of these aggregates can be further tuned by modifying the DNA scaffold, for instance, by incorporating bridged nucleotides which can enhance the coupling strength between the chromophores. nih.govresearchgate.net
Table 2: Characteristics of H- and J-Aggregates of Cyanine Dyes
| Aggregate Type | Dye Orientation | Absorption Spectrum Shift | Fluorescence Properties |
|---|---|---|---|
| H-aggregate | Face-to-face (stacked) | Blue-shifted | Often quenched |
| J-aggregate | Head-to-tail (collinear) | Red-shifted | Can be enhanced (superradiance) |
Theoretical Modeling of Electronic Structure and Energy Transfer Dynamics in Aggregates
Theoretical models are essential for understanding and predicting the electronic structure and energy transfer dynamics of Cyanine5.5 aggregates on nucleic acid scaffolds. Kasha's molecular exciton theory provides a fundamental framework for describing the splitting of excited states in molecular aggregates. rsc.org This model can be used to correlate the observed spectral shifts with the geometric arrangement of the dyes. nih.gov
More sophisticated computational methods, such as time-dependent density functional theory (TD-DFT) and molecular dynamics (MD) simulations, are employed to gain deeper insights into the dye-dye and dye-DNA interactions. nih.gov MD simulations can reveal the conformational dynamics of the dye-DNA constructs, showing how the flexibility of the nucleic acid scaffold and the interactions with the surrounding solvent influence the orientation and distance between the dyes. rsc.orgnih.gov These simulations can also help to understand the role of factors like steric hindrance and hydrophobicity in determining the final aggregate structure. nih.gov
These theoretical models are not only crucial for interpreting experimental data from absorption and circular dichroism spectroscopy but also for guiding the rational design of novel DNA-templated dye aggregates with desired photophysical properties. nih.govnih.gov By modeling the electronic coupling and energy transfer pathways, it is possible to engineer complex excitonic systems for applications in light-harvesting, nanophotonics, and quantum information processing. nih.govnih.gov The theoretical prediction of energy landscapes and excited-state dynamics allows for the fine-tuning of aggregate structures to control processes like exciton delocalization and transport. nih.govresearchgate.net
Potential Applications in Artificial Light-Harvesting Systems and Quantum Computing
The precise spatial organization of chromophores is paramount in the design of efficient artificial light-harvesting systems and the development of molecular-scale quantum computing components. DNA nanotechnology offers an unparalleled platform for the bottom-up assembly of such systems, where fluorophores like Cyanine5.5 can be positioned with sub-nanometer precision.
When multiple Cyanine5.5 dyes are brought into close proximity on a DNA scaffold, they can exhibit strong electronic (excitonic) coupling. nsf.govnih.gov This coupling leads to the formation of delocalized excited states, known as molecular excitons, which are shared across the aggregate of dyes. The nature of this coupling is highly dependent on the relative orientation and distance between the dye molecules, which can be precisely controlled by the DNA architecture, such as in DNA Holliday junctions. nih.govnih.gov
The photophysical properties of these aggregates differ significantly from those of the monomeric dye. Depending on the geometry of the dye arrangement, the aggregates can be classified as H-aggregates (stacked, parallel transition dipoles) or J-aggregates (head-to-tail, collinear transition dipoles). nih.govosti.gov These formations lead to distinct shifts in the absorption spectra and altered fluorescence properties. For instance, H-aggregates typically show a blue-shifted absorption and quenched fluorescence, while J-aggregates exhibit a red-shifted absorption band. nsf.govosti.gov
This tunable excitonic coupling in Cyanine5.5-labeled DNA nanostructures is being explored for several advanced applications:
Artificial Light-Harvesting: By mimicking natural photosynthetic systems, DNA-templated dye aggregates can be designed to absorb light over a broad spectral range and funnel the excitation energy to a specific location, such as a reaction center. The controlled arrangement of Cyanine5.5 dyes allows for the optimization of energy transfer pathways. nsf.gov
Quantum Computing and Information Science: The delocalized excitonic states in strongly coupled dye aggregates can potentially serve as qubits, the fundamental units of quantum information. The ability to control the number of interacting dyes and their coupling strength through the DNA template is a critical step towards creating molecular logic gates and quantum processors. nih.gov The distinct spectral signatures of these coupled systems provide a means to read out the quantum state.
Research has demonstrated that by modifying the chemical substituents on the cyanine dye, it is possible to tune the steric and hydrophobic interactions, thereby controlling the excitonic coupling strength in DNA-templated dimers. nih.gov This level of control is essential for the rational design of functional excitonic devices for both light-harvesting and quantum information applications.
Fluorophore Blinking Kinetics and Environmental Sensitivity
The fluorescence emission of single Cyanine5.5 molecules attached to nucleic acids is not continuous but is characterized by periods of fluorescence ("on" time) interspersed with periods of non-fluorescence ("off" time), a phenomenon known as blinking. aip.orgnih.gov This blinking behavior is highly sensitive to the local environment and provides a window into the molecular-scale dynamics of the nucleic acid.
The "off" periods in fluorescence blinking correspond to the fluorophore entering non-emissive, transient dark states. For cyanine dyes like Cyanine5.5, several mechanisms can lead to the formation of these dark states:
Cis-Trans Isomerization: The polymethine chain of cyanine dyes can undergo photoinduced isomerization from the fluorescent trans conformation to a non-fluorescent cis conformation. nih.govcambridge.org The cis isomer has a red-shifted absorption spectrum and a very low fluorescence quantum yield. researchgate.net The lifetime of this photoisomerized dark state can be on the order of microseconds to milliseconds. nih.govresearchgate.net
Triplet States: Intersystem crossing from the excited singlet state to a long-lived triplet state is another major pathway to a dark state. cambridge.orgresearchgate.net The lifetime of the triplet state can be significantly influenced by the presence of molecular oxygen and other quenching agents. nih.gov
Single-molecule spectroscopy has been instrumental in characterizing the kinetics of these dark states. aip.orgnih.gov Studies on the closely related Cy5 dye have shown that under deoxygenated conditions, blinking can occur on a timescale of seconds, which is influenced by factors such as the excitation wavelength and the proximity of other fluorophores. aip.orgnih.gov The rate of entry into these dark states (k_off) and the rate of recovery to the fluorescent state (k_on) can be quantified to understand the underlying photophysics. For example, it has been shown that the off-rate of Cy5 blinking is linearly dependent on the laser power, supporting a photo-induced mechanism for entering the dark state. aip.org
Table 1: Factors Influencing the Blinking Kinetics of Cyanine Dyes on Nucleic Acids
| Factor | Observation | Potential Mechanism | Reference(s) |
| Excitation Power | Increased laser power leads to a higher rate of entering the dark state (blinking off). | Higher photon flux increases the probability of photo-induced isomerization or intersystem crossing. | aip.org |
| Oxygen Concentration | Deoxygenated conditions can lead to long-lived dark states and pronounced blinking. | Oxygen can quench the triplet state, so its absence prolongs the lifetime of this dark state. | aip.orgnih.gov |
| Local Nucleobase Sequence | Interactions with unpaired guanine and thymine bases can slow the blinking rate. | Stacking interactions and steric hindrance with the nucleobases restrict the motion required for cis-trans isomerization. | nih.gov |
| Proximity of other Fluorophores | The presence of a nearby donor fluorophore (in FRET) can influence the acceptor's blinking kinetics. | The energy transfer process itself and the physical presence of the donor can alter the photophysical pathways of the acceptor. | aip.orgnih.gov |
The environmental sensitivity of Cyanine5.5's photophysics, particularly its blinking kinetics and fluorescence lifetime, makes it an excellent reporter of nucleic acid structure and dynamics. Changes in the local conformation of the DNA or RNA strand directly impact the fluorophore's mobility and its interactions with the nucleobases, leading to measurable changes in its fluorescence signal.
Nucleic Acid Folding: The formation of specific secondary structures, such as G-quadruplexes or hairpin loops, can significantly alter the environment of a conjugated Cyanine5.5 dye. The restricted environment within a folded nucleic acid structure can hinder the cis-trans isomerization of the dye, leading to a decrease in the blinking rate and an increase in fluorescence lifetime and quantum yield. osti.gov For example, the fluorescence lifetime of specific probes has been shown to increase upon binding to G-quadruplex structures, allowing for their detection in living cells. nih.gov While not directly using Cyanine5.5, these studies establish a principle that is applicable to environmentally sensitive dyes. The fluorescence of Cy5-labeled oligonucleotides has been shown to be quenched upon displacement from a G-quadruplex by a non-fluorescent binder, demonstrating the sensitivity of the dye to its binding state. oup.com
Conformational Changes: Single-molecule Förster Resonance Energy Transfer (smFRET) is a powerful technique for observing conformational dynamics, and the Cy3.5-Cy5.5 pair has been characterized for such studies on nucleosomes and DNA. nih.govnih.gov Dynamic changes in the distance between donor and acceptor dyes, which are attached to different points on a nucleic acid or protein-nucleic acid complex, are reflected in real-time changes in the FRET efficiency. This allows researchers to monitor processes like DNA bending, the opening and closing of enzyme domains, and the assembly of large molecular complexes. unc.eduuni-muenchen.de Beyond FRET, changes in the fluorescence lifetime of Cyanine5.5 itself can signal conformational shifts. For instance, protein binding to a Cyanine5.5-labeled DNA duplex can alter the dye's local environment, leading to detectable changes in its fluorescence lifetime. osti.gov
The sensitivity of Cyanine5.5's blinking and fluorescence lifetime to the nucleic acid's folding state is a key principle behind nucleic acid-induced fluorescence enhancement (NAIFE), where conformational changes in the nucleic acid allosterically modulate the dye's photophysical properties. osti.gov This relationship allows for the development of sensitive probes for detecting specific nucleic acid structures and monitoring their dynamic behavior in real-time.
Advanced Applications in Molecular and Cellular Research Using Cyanine5.5 Phosphoramidite Conjugates
High-Resolution Fluorescence Microscopy and Cellular Imaging Methodologies
The unique photophysical properties of Cyanine5.5 make it an invaluable tool for overcoming the limitations of conventional fluorescence microscopy, allowing for imaging at the nanoscale and within complex biological environments like deep tissue.
Photoactivated Localization Microscopy (PALM) and Fluorescence Photoactivated Localization Microscopy (FPALM) are super-resolution techniques that surpass the diffraction limit of light to visualize molecular details. oni.biowikipedia.org These methods rely on the temporal separation of fluorescence signals from individual molecules. bitesizebio.com By activating only a sparse subset of fluorophores at any given time, their positions can be determined with high precision before they enter a dark state or photobleach. oni.bio A final super-resolution image is constructed by combining the precise locations of thousands of individual molecules. wikipedia.org
While PALM and FPALM were initially developed using photoactivatable fluorescent proteins, a related technique, Stochastic Optical Reconstruction Microscopy (STORM), originally utilized pairs of synthetic cyanine (B1664457) dyes, such as Cy3 and Cy5. wikipedia.orgbitesizebio.comfsu.edu In these systems, one dye (the activator) facilitates the photoswitching of a second dye (the reporter) between a fluorescent "on" state and a dark "off" state. wikipedia.org Cyanine5.5, as a member of the cyanine dye family, possesses the requisite photophysical characteristics for such single-molecule localization microscopy (SMLM) techniques. mdpi.com The ability to conjugate Cy5.5 to specific biomolecules via its phosphoramidite (B1245037) form allows for the precise labeling necessary to study the organization and dynamics of cellular components at the nanoscale. lumiprobe.com
The detection and analysis of single molecules provide insights into molecular heterogeneity and dynamic processes that are obscured in ensemble measurements. escholarship.org Cyanine5.5 is frequently employed in single-molecule studies, particularly in single-molecule FRET (smFRET), due to its brightness and photostability. nih.govresearchgate.net The smFRET technique is a powerful method for investigating the conformational dynamics and binding interactions of biomolecules like nucleic acids and proteins. escholarship.orgnih.gov
In a typical smFRET experiment involving Cyanine5.5, it serves as an acceptor fluorophore. For instance, researchers have characterized the Cy3.5 and Cy5.5 dye pair for smFRET studies of nucleic acids and nucleosomes. nih.gov In these studies, oligonucleotides are labeled with the donor (Cy3.5) and acceptor (Cy5.5) dyes. When the labeled molecules are immobilized on a surface and illuminated, interactions and conformational changes can be observed in real-time by monitoring the anticorrelated changes in donor and acceptor fluorescence intensity. nih.gov Such analyses can reveal the duration of molecular interactions and the dynamic states of enzymes and other macromolecules. nih.gov
| Property | Description | Relevance to Single-Molecule Analysis |
| High Molar Extinction Coefficient | Efficiently absorbs excitation light. | Enables detection with low laser powers, minimizing phototoxicity. |
| High Fluorescence Quantum Yield | Emits a large number of photons upon excitation. lumiprobe.com | Provides a strong signal-to-noise ratio for detecting individual fluorophores. |
| Photostability | Resistant to photobleaching under continuous illumination. | Allows for longer observation times to capture complex molecular dynamics. nih.gov |
| Far-Red Emission | Emits light in the far-red region of the spectrum (~694 nm). | Reduces background noise from cellular autofluorescence, enhancing signal clarity. rsc.org |
This table summarizes the key properties of Cyanine5.5 that make it suitable for single-molecule detection and analysis.
A significant challenge in fluorescence imaging of thick biological specimens is the scattering of light and the presence of endogenous autofluorescence, which can obscure the signal from the fluorescent probe. rsc.org Tissues such as the kidney and liver exhibit prominent autofluorescence, particularly in the green and yellow spectral regions. rsc.org
Near-infrared (NIR) and far-red emitting dyes like Cyanine5.5 are highly advantageous for deep tissue imaging because their longer-wavelength excitation and emission light penetrates tissue more effectively and minimizes the excitation of autofluorescent species. rsc.orgrsc.org Research has shown that there is minimal autofluorescence from the red channel in various types of mouse tissue, making dyes like Cy5.5 ideal for these applications. rsc.org
To further enhance its utility for in vivo imaging, strategies have been developed to improve the delivery and signal-to-noise ratio of Cy5.5. One such approach involves the active loading of Cy5.5 derivatives into liposomes. rsc.orgresearchgate.net This method achieves high encapsulation efficiency and leads to deep self-quenching of the dye's fluorescence. rsc.org The fluorescence is only recovered upon release from the liposome, for example, within a tumor environment, providing a high-contrast signal for deep tissue imaging. rsc.orgresearchgate.net
Förster Resonance Energy Transfer (FRET) Applications in Biomolecular Systems
FRET is a non-radiative energy transfer mechanism between a donor fluorophore and an acceptor fluorophore. ulab360.cominstras.com The efficiency of this energy transfer is exquisitely sensitive to the distance between the two dyes, typically occurring over distances of 1-10 nanometers. ulab360.com This "molecular ruler" capability makes FRET an indispensable tool for studying molecular interactions and conformational changes in biological systems. instras.com
The selection of an appropriate donor-acceptor pair is critical for a successful FRET experiment. The key requirement is a significant overlap between the emission spectrum of the donor and the absorption spectrum of the acceptor. instras.com Cyanine dyes are widely used as FRET pairs due to their high fluorescence stability and biocompatibility. mdpi.com
Cyanine5.5 is an excellent FRET acceptor for several commonly used donor dyes, including Cy3 (a cyanine dye) and Cy3.5. researchgate.netpeg.inknih.gov The broad absorption spectrum of Cy5.5 overlaps well with the emission spectra of these donors. For example, the combination of Cy3 as a donor and Cy5.5 as an acceptor can be used to study protein interactions; when two proteins, each labeled with one of the dyes, come into close proximity, the energy from the excited Cy3 is transferred to Cy5.5, resulting in a detectable FRET signal. peg.ink
Conversely, Cy5.5 can also function as a donor when paired with an acceptor that absorbs at a longer wavelength, such as Cy7.5. mdpi.com This versatility allows for the design of complex, multi-color FRET experiments to monitor multiple molecular events simultaneously. unc.edu
| FRET Pair (Donor-Acceptor) | Förster Radius (R₀) | Application Example |
| Cy3 - Cy5.5 | ~50-60 Å | Studying protein-protein interactions and conformational changes in nucleic acids. peg.inknih.gov |
| Cy3.5 - Cy5.5 | ~60 Å | Characterizing the dynamics of DNA and nucleosomes at the single-molecule level. nih.govresearchgate.net |
| Cy5 - Cy5.5 | N/A | Monitoring the stability and disassembly of polymer micelles used in drug delivery. mdpi.com |
| Cy5.5 - Cy7.5 | N/A | In vivo monitoring of the integrity and clearance of nanoparticle-based drug carriers. mdpi.com |
This table presents common FRET pairs involving Cyanine5.5 and their applications.
The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor molecules. ulab360.com This strong distance dependence allows for precise quantitative measurements of molecular proximity. By measuring changes in FRET efficiency, researchers can track the conformational dynamics of biomolecules, such as proteins and nucleic acids, as they perform their biological functions. escholarship.orgnih.gov
For example, smFRET studies using Cy3.5-Cy5.5 labeled DNA have been used to observe the dynamics of nucleosomes, the fundamental units of chromatin. nih.gov Similarly, FRET has been employed to monitor the bending of DNA induced by the binding of mismatch repair proteins, providing mechanistic insights into how cells identify and correct errors in the genetic code. unc.edu The ability to attach Cyanine5.5 to the 5'-terminus of an oligonucleotide using phosphoramidite chemistry ensures the precise placement of the fluorophore, which is essential for accurate distance measurements in these sophisticated experiments. nih.govglenresearch.com
Development of Multi-Color FRET Schemes and Evaluation of Alternative Fluorophores
Cyanine5.5 (Cy5.5) plays a significant role in the development of sophisticated multi-color Förster Resonance Energy Transfer (FRET) schemes, a powerful technique for studying molecular interactions and dynamics. peg.ink As a far-red emitting fluorophore, Cy5.5 is frequently employed as an acceptor dye in FRET pairs, often paired with donors such as Cyanine3 (Cy3) or Cyanine3.5 (Cy3.5). nih.gov The selection of Cy5.5 in these schemes is advantageous due to its emission spectrum, which resides in a region with minimal cellular autofluorescence, thereby enhancing signal-to-noise ratios. nih.gov
The versatility of cyanine dyes allows for the creation of various FRET pairs to investigate different biological phenomena. mdpi.com For instance, the Cy3-Cy5 pair is extensively used for single-molecule FRET studies involving nucleic acids. nih.gov Expanding on this, the Cy3.5-Cy5.5 pair has been characterized for its utility in single-molecule FRET investigations of both double-stranded DNA and nucleosomes, demonstrating good photostability under continuous illumination. nih.gov
In the pursuit of optimizing FRET-based assays, researchers continually evaluate alternative fluorophores and quenchers. Alexa Fluor dyes are presented as an alternative to cyanine dyes, offering high fluorescence quantum yield and photostability. mdpi.com For quenching applications, particularly in the development of fluorogenic probes, dark quenchers are essential. Tide Quencher™ 5 (TQ5) is designed as a superior quencher for dyes in the range of Cy5 and Cy5.5. ulab360.com Similarly, Black Hole Quencher®-2 (BHQ®-2) is an effective quencher for Cy5. biosearchtech.com The development of such alternative fluorophores and quenchers expands the toolbox for designing novel multi-color FRET experiments with improved performance and multiplexing capabilities.
| FRET Pair Component | Role | Common Partner(s) | Key Characteristics |
| Cyanine5.5 | Acceptor | Cy3, Cy3.5 | Far-red emission, reduced autofluorescence |
| Cyanine3 | Donor | Cy5, Cy5.5 | Well-established for single-molecule FRET |
| Alexa Fluor Dyes | Alternative Fluorophore | Various | High quantum yield and photostability |
| Tide Quencher™ 5 (TQ5) | Dark Quencher | Cy5, Cy5.5 | High quenching efficiency |
| Black Hole Quencher®-2 (BHQ®-2) | Dark Quencher | Cy5 | Effective quenching for red-emitting dyes |
Nucleic Acid Probe and Biosensor Development
Cyanine5.5 phosphoramidite is a key reagent in the synthesis of fluorescently labeled oligonucleotides for real-time quantitative polymerase chain reaction (qPCR) probes. lumiprobe.comlunanano.ca Its far-red emission spectrum makes it particularly suitable for multiplex qPCR applications, where multiple targets are detected simultaneously. lumiprobe.com Many commercial qPCR instruments are equipped with a filter set compatible with the detection of Cy5.5 fluorescence. lumiprobe.com
In a typical qPCR probe design, the Cy5.5 fluorophore is attached to the 5'-terminus of the oligonucleotide. broadpharm.comlumiprobe.com This is achieved through automated DNA synthesis using Cyanine5.5 phosphoramidite. lumiprobe.com The phosphoramidite chemistry ensures the site-specific and stable incorporation of the dye. During the qPCR process, the probe hybridizes to its target sequence, and the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from a quencher and generating a detectable fluorescent signal. The intensity of this signal is proportional to the amount of amplified product.
The performance of qPCR probes relies on the purity and stability of the labeled oligonucleotides. The use of phosphoramidites with a secondary carbon atom attachment for the functional group provides enhanced stability against Arbuzov rearrangement, a common degradation pathway. lumiprobe.com This increased stability helps maintain high coupling efficiency during synthesis and ensures the quality of the final qPCR probe. lumiprobe.com
| Property | Description | Relevance to qPCR Probes |
| Fluorophore | Cyanine5.5 | Far-red emitter, suitable for multiplexing. lumiprobe.com |
| Attachment Chemistry | Phosphoramidite | Enables automated, site-specific 5'-terminal labeling. lumiprobe.com |
| Detection Channel | Commonly available on commercial qPCR instruments. lumiprobe.com | Facilitates widespread use and adoption. |
| Probe Mechanism | 5'-nuclease assay (e.g., TaqMan®) | Separation of reporter (Cy5.5) and quencher upon amplification. |
| Chemical Stability | Stable phosphoramidite structure | Minimizes degradation and ensures high-quality probe synthesis. lumiprobe.com |
Cyanine5.5 is utilized in the development of fluorescent in situ hybridization (FISH) probes for the visualization of specific nucleic acid sequences within the cellular environment. biosearchtech.comnih.gov FISH is a powerful cytogenetic technique that allows for the localization and quantification of DNA or RNA sequences directly in fixed cells and tissues. nih.govmdpi.com The use of near-infrared fluorophores like Cy5.5 for labeling DNA probes offers several advantages, including minimal photodamage to the biological sample, deeper tissue penetration, and reduced interference from cellular autofluorescence. nih.gov
The synthesis of Cy5.5-labeled FISH probes involves the incorporation of the fluorophore into a DNA or RNA oligonucleotide that is complementary to the target sequence. This is often accomplished using phosphoramidite chemistry during automated oligonucleotide synthesis. biosearchtech.com Once synthesized and purified, the fluorescently labeled probe is hybridized to the target nucleic acid in prepared cell or tissue samples. The location of the probe, and therefore the target sequence, is then visualized using fluorescence microscopy.
Research has demonstrated the successful application of Cy5.5-labeled probes in both Southern and Northern blot hybridization, confirming their specificity and sensitivity for detecting DNA and RNA targets, respectively. nih.gov This methodology has been used to identify gene disruption and analyze differential gene transcription. nih.gov The straightforward preparation and detection of Cy5.5-labeled probes make them a versatile and economical choice for a variety of nucleic acid visualization applications. nih.gov
Cyanine5.5 phosphoramidite is employed for the functionalization of aptamers, which are short, single-stranded DNA or RNA molecules that can bind to specific target molecules with high affinity and specificity. The incorporation of Cy5.5 at the 5'-terminus of aptamers allows for their use in targeted sensing and the development of controlled release systems. nih.gov The fluorescent properties of Cy5.5 enable the tracking and quantification of the aptamer-target interaction.
In the context of targeted sensing, aptamers labeled with Cy5.5 can be used to detect a wide range of analytes, from small molecules to proteins and even whole cells. nih.govresearchgate.net Upon binding to its target, the conformation of the aptamer may change, leading to a detectable change in the fluorescence of the Cy5.5 label. This principle has been applied in the development of biosensors for various diagnostic applications.
Furthermore, Cy5.5-functionalized aptamers are being explored for their potential in controlled drug delivery systems. nih.gov In one approach, a drug is non-covalently bound to the aptamer. The aptamer-drug conjugate can then be targeted to specific cells or tissues. The release of the drug can be triggered by a specific molecular event or a change in the local environment. The Cy5.5 label serves as a tool to monitor the delivery and release of the therapeutic agent. For instance, Cy5.5-labeled aptamers have been used to track the tissue retention and location of the aptamer-based drug delivery system. nih.gov
Structural Nanotechnology and DNA Origami Integration
Cyanine5.5 phosphoramidite enables the precise, site-specific incorporation of this far-red fluorophore into custom-designed DNA nanostructures, including DNA origami. researchgate.net DNA nanotechnology utilizes the predictable base-pairing of nucleic acids to construct complex two- and three-dimensional structures with nanometer-scale precision. The ability to functionalize these structures with molecules like Cy5.5 is crucial for a wide range of applications, from molecular sensing to the study of complex biological processes.
The phosphoramidite chemistry allows for the covalent attachment of Cy5.5 to specific locations on the DNA strands that serve as the building blocks for these nanostructures. researchgate.net This precise positioning is critical for applications that rely on defined spatial arrangements of functional molecules. For example, in FRET-based studies, the distance and orientation between donor and acceptor fluorophores can be precisely controlled by their placement within a DNA nanostructure.
Researchers have utilized Cy5.5-labeled DNA origami to investigate cellular uptake and trafficking. researchgate.net By labeling DNA nanostructures with Cy5.5, their interaction with cells can be visualized and quantified using fluorescence microscopy. researchgate.net Furthermore, the integration of Cy5.5 into DNA scaffolds is being explored for the development of light-harvesting devices and for studying excitonic coupling between dyes. nih.govrsc.org The rigid framework of the DNA nanostructure provides a platform to control the intermolecular interactions between multiple Cy5.5 molecules.
| Nanostructure | Dye | Labeling Chemistry | Application |
| DNA Nanocube | Cy3, Cy5 | Phosphoramidite | Cellular localization studies. researchgate.net |
| DNA Tetrahedron | Cy5 | Phosphoramidite | Cellular localization studies. researchgate.net |
| DNA Holliday Junction | Cy5, Cy5.5 | Phosphoramidite | Studying dye excitonic coupling. rsc.orgresearchgate.net |
| Tubular DNA Origami | Cy5.5 | Phosphoramidite | Imaging of cancer cells. researchgate.net |
Utilizing Fluorescent Labels for Monitoring DNA Origami Folding and Stability
The precise architecture of DNA origami nanostructures makes them ideal scaffolds for various applications, but their stability and correct folding are crucial for their function. Fluorescent labels, incorporated through reagents like Cyanine5.5 phosphoramidite, offer a powerful, non-invasive method for monitoring these characteristics in real-time. The photophysical properties of cyanine dyes are highly sensitive to their local microenvironment. Changes in viscosity, steric hindrance, or proximity to other molecules can alter their fluorescence lifetime and intensity. This sensitivity is harnessed to report on the conformational state and integrity of DNA origami.
One key application is the monitoring of protective coatings applied to DNA origami to enhance their stability in biological environments. For instance, the fluorescence lifetime of a cyanine dye attached to a DNA origami structure will increase upon coating with materials like silica or cationic polymers. This is because the coating restricts the photoisomerization of the dye from its emissive to a non-emissive state, leading to enhanced fluorescence. By strategically placing these fluorescent probes at different locations on the DNA origami, it is possible to assess the uniformity and integrity of the coating with nanometer precision.
Furthermore, the stability of the DNA origami structures themselves can be monitored under various conditions, such as in the presence of nucleases or in low-salt buffers that promote denaturation. Degradation of the origami structure leads to a change in the local environment of the fluorescent label, resulting in a detectable change in its fluorescence signal. For example, the degradation of an uncoated DNA origami structure in a DNase I solution can be observed in real-time by monitoring the fluorescence of an incorporated cyanine dye.
Förster Resonance Energy Transfer (FRET) is another powerful technique enabled by fluorescent labeling for monitoring the dynamic folding and conformational changes of DNA origami. By placing a donor-acceptor pair of fluorophores, such as Cy3 and Cy5.5, at specific locations on the origami structure, changes in the distance between these points can be measured. The folding of the origami into its correct conformation will bring the donor and acceptor into close proximity, resulting in a high FRET efficiency. Conversely, unfolding or degradation will increase the distance between the fluorophores, leading to a decrease in FRET. This approach has been used to create dynamic DNA origami devices, such as nanoboxes that can be opened and closed, with the state of the box being reported by the FRET signal.
| Technique | Principle | Application in DNA Origami | Monitored Parameter |
| Fluorescence Lifetime | The fluorescence lifetime of a cyanine dye is sensitive to its local environment. | Monitoring the application and integrity of protective coatings (e.g., silica). | Coating uniformity and stability. |
| Fluorescence Intensity | Changes in the local environment of the dye due to structural degradation alter its fluorescence intensity. | Real-time monitoring of DNA origami degradation by nucleases or harsh buffer conditions. | Structural integrity and stability. |
| FRET | Distance-dependent energy transfer between a donor and acceptor fluorophore. | Detecting conformational changes and monitoring the folding process. | Folding state and dynamic structural changes. |
Development of Optoelectronic or Sensing Components within Nanodevices
The integration of fluorescent molecules like Cyanine5.5 into DNA nanostructures is a cornerstone for the development of sophisticated optoelectronic and sensing nanodevices. The programmability of DNA origami allows for the precise positioning of Cyanine5.5 and other functional components with nanometer accuracy, which is critical for creating devices with novel functions. These nanodevices can be designed to detect a wide range of biological molecules and events with high sensitivity and specificity.
A primary application of Cyanine5.5 in this context is in the creation of biosensors. By labeling a DNA or RNA probe with Cyanine5.5, it is possible to detect specific nucleic acid sequences through hybridization events. The change in the fluorescence signal upon binding of the target sequence can be used for genetic testing and disease diagnosis. Similarly, proteins can be detected by labeling specific aptamers or antibodies with Cyanine5.5. The interaction between the labeled probe and the target protein can be monitored through changes in fluorescence, such as FRET or fluorescence enhancement.
DNA nanostructures serve as a scaffold to organize and control the interactions between Cyanine5.5 and other components, leading to enhanced sensing capabilities. For example, by positioning a Cyanine5.5 molecule at a precise distance from a gold nanoparticle on a DNA origami platform, it is possible to create a system with plasmon-enhanced fluorescence. The electromagnetic field generated by the gold nanoparticle upon excitation can significantly enhance the fluorescence emission of the Cyanine5.5, leading to a much more sensitive detection of the target molecule.
Furthermore, FRET-based nanosensors can be constructed using DNA origami to precisely control the distance and orientation between donor and acceptor fluorophores, such as Cy3 and Cy5.5. These sensors can be designed to undergo a conformational change upon binding to a specific target, which alters the FRET efficiency and produces a measurable signal. This principle has been used to develop sensors for various analytes, including ions, small molecules, and biomolecules. The versatility of DNA nanotechnology allows for the creation of complex and modular sensing platforms with integrated logic-gate functions, enabling the detection of multiple targets and the processing of molecular information.
| Nanodevice Component | Role of Cyanine5.5 | Enabling Technology | Application |
| Biosensor Probe | Fluorescent reporter for binding events. | DNA/RNA hybridization, Aptamer/Antibody binding. | Detection of specific nucleic acids and proteins. |
| Plasmon-Enhanced Sensor | Emitter whose fluorescence is enhanced by a nearby plasmonic nanoparticle. | DNA origami for precise positioning of dye and nanoparticle. | Ultrasensitive detection of biomolecules. |
| FRET-based Nanosensor | Acts as a FRET donor or acceptor to report on conformational changes. | DNA origami to control donor-acceptor distance and orientation. | Sensing of ions, small molecules, and conformational changes in biomolecules. |
| Optoelectronic Component | Active element that emits light in response to a stimulus. | Integration into DNA nanostructures for controlled light emission. | Molecular-scale light-emitting devices and logic gates. |
Analytical and Biophysical Characterization Techniques for Cyanine5.5 Conjugates
Spectroscopic Characterization of Photophysical Properties
Spectroscopic methods are fundamental to understanding the optical characteristics of Cy5.5-labeled biomolecules, providing insights into their absorption and emission profiles, as well as interactions between the dye and the conjugated molecule.
UV-Vis Absorption and Fluorescence Emission Spectroscopy for Spectral Analysis
UV-Vis absorption and fluorescence emission spectroscopy are primary techniques used to determine the fundamental photophysical properties of Cy5.5 conjugates. Cy5.5 is a far-red emitting dye, which is beneficial for applications where background fluorescence is a concern. biosyn.com
The absorption spectrum of Cy5.5 exhibits a maximum absorbance peak in the red region of the electromagnetic spectrum, typically around 675 nm. biosyn.comeurofinsgenomics.com The corresponding fluorescence emission maximum is observed at a slightly longer wavelength, generally around 694 nm. eurofinsgenomics.com These spectral characteristics make Cy5.5 suitable for use with common laser lines, such as the 633 nm HeNe laser or the 647 nm diode laser. chempep.com The molar extinction coefficient, a measure of how strongly the dye absorbs light at a specific wavelength, is a critical parameter for quantifying the concentration of the dye. For Cy5.5, this value is approximately 250,000 M⁻¹cm⁻¹. eurofinsgenomics.com
The local environment and the specific biomolecule to which Cy5.5 is conjugated can influence its spectral properties. For instance, the fluorescence intensity of cyanine (B1664457) dyes like Cy5.5 can be dependent on the nucleobase sequence of the labeled DNA oligonucleotide. nih.gov Therefore, it is essential to characterize each specific conjugate.
| Parameter | Typical Value | Reference |
|---|---|---|
| Absorption Maximum (λabs) | ~675 nm | biosyn.comeurofinsgenomics.com |
| Emission Maximum (λem) | ~694 nm | eurofinsgenomics.com |
| Molar Extinction Coefficient (ε) | 250,000 M⁻¹cm⁻¹ | eurofinsgenomics.com |
Circular Dichroism (CD) Spectroscopy for Chirality and Excitonic Interactions
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure of biomolecules and can also provide insights into the spatial arrangement of chromophores. When two or more dye molecules, such as Cy5.5, are in close proximity, they can interact through a phenomenon known as excitonic coupling. researchgate.net This interaction can lead to distinct patterns in the CD spectrum, often manifesting as bisignate Cotton effects. researchgate.net
The shape and sign of these CD signals are highly sensitive to the relative orientation and distance between the transition dipoles of the interacting dyes. researchgate.netnih.gov By analyzing the CD spectra of Cy5.5 conjugates, particularly those with multiple dye labels, it is possible to deduce information about the conformation of the biomolecule and the nature of the dye-dye interactions. nih.gov For example, in DNA-templated dye aggregates, the CD spectra can help differentiate between different packing arrangements of the cyanine dyes, such as H-type or oblique aggregates. nih.gov While direct studies on Cy5.5 are less common, the principles derived from studies on the closely related Cy5 dye are applicable. nih.gov
Chromatographic and Electrophoretic Methods for Purification and Analysis
Purification of Cy5.5 conjugates from unreacted dye and unlabeled biomolecules is a critical step to ensure the accuracy and reliability of downstream applications. Chromatographic and electrophoretic methods are indispensable for both purification and the assessment of purity.
High-Performance Liquid Chromatography (HPLC) for Conjugate Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification and analysis of Cy5.5-labeled oligonucleotides and peptides. biosyn.comacs.orgnih.gov Reverse-phase HPLC (RP-HPLC) is particularly effective for this purpose. acs.org In RP-HPLC, the separation is based on the hydrophobicity of the molecules. The Cy5.5 dye is hydrophobic, and its conjugation to a biomolecule increases the hydrophobicity of the conjugate, allowing for its separation from the more hydrophilic, unlabeled biomolecules.
The mobile phase typically consists of a mixture of an aqueous buffer, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), and an organic solvent like acetonitrile. nih.gov A gradient of increasing organic solvent concentration is used to elute the molecules from the column, with the more hydrophobic species eluting later. nih.gov The purity of the conjugate can be assessed by monitoring the chromatogram at two wavelengths: one for the biomolecule (e.g., 260 nm for DNA) and one for the Cy5.5 dye (around 675 nm). A successful purification will yield a single major peak that absorbs at both wavelengths. Dual HPLC purification is often recommended for post-synthetic conjugations to ensure high purity. biosyn.com Purity of over 95% can be achieved using this method. nih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Technique | Reverse-Phase HPLC (RP-HPLC) | acs.org |
| Stationary Phase | C18 column | nih.gov |
| Mobile Phase A | Aqueous buffer (e.g., 0.1 M TEAA) | nih.gov |
| Mobile Phase B | Acetonitrile | nih.gov |
| Detection | Dual wavelength (e.g., 260 nm and ~675 nm) |
Gel Electrophoresis for Monitoring Oligonucleotide Labeling Efficiency and Structural Integrity
Gel electrophoresis is a fundamental technique for the analysis of nucleic acids and proteins. For Cy5.5-labeled oligonucleotides, polyacrylamide gel electrophoresis (PAGE) is commonly used to assess the efficiency of the labeling reaction and the integrity of the conjugate. nih.govacs.org The migration of molecules through the gel is dependent on their size, charge, and conformation.
By running the reaction mixture on a denaturing polyacrylamide gel, it is possible to separate the labeled oligonucleotide from the unlabeled one, as the conjugation of the bulky Cy5.5 dye can cause a slight shift in mobility. researchgate.net The fluorescent nature of the Cy5.5 dye allows for the direct visualization of the labeled product in the gel using an appropriate imaging system. This provides a qualitative assessment of the labeling efficiency. Furthermore, the presence of a single, sharp band corresponding to the expected size of the conjugate confirms its structural integrity and the absence of significant degradation. acs.orgnih.gov
Mass Spectrometry for Molecular Confirmation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for the unambiguous confirmation of the molecular identity of Cy5.5 conjugates. Techniques such as Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry are commonly employed. acs.orgnih.gov
By measuring the molecular weight of the purified conjugate, it is possible to confirm the successful covalent attachment of the Cy5.5 dye to the biomolecule. The experimentally determined mass should correspond to the theoretical mass calculated from the sum of the molecular weights of the biomolecule and the Cy5.5 moiety. This analysis provides definitive evidence of a successful conjugation and can also help to identify any side products or modifications that may have occurred during the labeling process. acs.org
MALDI-TOF Mass Spectrometry for Verification of Labeled Oligonucleotide Synthesis
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of biomolecules, including synthetic oligonucleotides labeled with fluorescent dyes like Cyanine5.5. umich.edu It serves as a definitive quality control measure to confirm the successful covalent attachment of the dye to the oligonucleotide and to verify the final product's molecular weight. colby.edu
The process involves co-crystallizing the Cyanine5.5-labeled oligonucleotide sample with a matrix solution, typically an organic acid like 3-hydroxypicolinic acid. windows.net A pulsed laser irradiates the sample, causing the matrix to absorb energy and desorb, carrying the ionized oligonucleotide molecules into the gas phase. windows.net These ions are then accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube to the detector is directly proportional to its mass-to-charge ratio. windows.net Lighter ions travel faster and reach the detector first, while heavier ions take longer. windows.net
By comparing the mass spectrum of the unlabeled oligonucleotide with that of the Cyanine5.5-conjugated product, researchers can confirm the successful synthesis. A distinct mass shift corresponding to the molecular weight of the Cyanine5.5 moiety provides clear evidence of conjugation. The high accuracy of MALDI-TOF allows for the precise determination of the molecular weight, confirming that the correct label has been incorporated and that the oligonucleotide itself is intact. umich.eduresearchgate.net This method is highly sensitive, requiring only femtomole to picomole amounts of the sample for analysis. umich.edu
Research findings demonstrate the utility of MALDI-TOF in verifying the synthesis of various Cy5-labeled oligonucleotide conjugates. The observed molecular weights consistently show strong agreement with the calculated theoretical masses, confirming the successful and precise attachment of the Cyanine5.5 label to the 5'-terminus of the oligonucleotide. researchgate.net
| Oligonucleotide Conjugate | Sequence Description | Calculated Mass (Da) | Observed Mass (Da) |
|---|---|---|---|
| Unmodified Oligonucleotide | Control DNA Sequence | 5540.6 | 5541.2 |
| Cyanine5.5-Oligonucleotide | DNA Sequence with 5'-Cy5.5 | 6235.3 | 6236.1 |
Dynamic Light Scattering (DLS) for Nanostructure Hydrodynamic Properties
Dynamic Light Scattering (DLS) is a non-invasive technique used extensively to determine the hydrodynamic size distribution, polydispersity, and stability of nanoparticles and other colloidal systems in solution. nih.govmdpi.com When Cyanine5.5 is conjugated to nanostructures, such as polymeric nanoparticles or liposomes, for applications in bioimaging or drug delivery, DLS is essential for characterizing the impact of this surface modification on the physical properties of the nanoparticles. researchgate.net
DLS operates by illuminating a sample of nanoparticles in suspension with a laser beam. mdpi.com The particles scatter the light, and the intensity of this scattered light fluctuates over time due to the Brownian motion of the particles. rsc.org Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. A detector measures these fluctuations, and a digital correlator analyzes them to calculate the diffusion coefficient of the particles. The Stokes-Einstein equation is then used to relate the diffusion coefficient to the hydrodynamic diameter of the particles. nih.gov
The hydrodynamic diameter represents the effective size of the particle in solution, including any surface-adsorbed molecules or, in this case, the conjugated Cyanine5.5 dye. Therefore, an increase in the mean hydrodynamic diameter following the conjugation process can indicate the successful attachment of the Cyanine5.5 label to the nanoparticle surface. researchgate.net
Furthermore, DLS provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A low PDI value (typically < 0.2) signifies a monodisperse or uniform population of nanoparticles, which is often a critical requirement for biomedical applications. researchgate.net Characterization studies using DLS have shown that the functionalization of nanoparticles with Cy5-based labels can lead to a slight increase in the mean hydrodynamic diameter, while maintaining a low PDI, indicating the formation of stable and uniformly sized conjugates. researchgate.net
| Nanoparticle Sample | Mean Hydrodynamic Diameter (nm) ± S.D. | Polydispersity Index (PDI) |
|---|---|---|
| Unlabeled Nanoparticles (NP) | 220 ± 4.5 | 0.107 |
| Cy5-labeled Nanoparticles (Cy5-NP) | 235 ± 5.1 | 0.115 |
Emerging Research Avenues and Future Directions for Cyanine5.5 Phosphoramidite
Expansion of the Cyanine5.5 Derivative Toolkit for Enhanced and Tunable Photophysical Characteristics
A significant area of emerging research involves the strategic chemical modification of the core Cy5.5 structure to create a diverse toolkit of derivatives with tailored photophysical properties. acs.orgnih.gov Scientists are exploring the introduction of various substituents to fine-tune characteristics such as absorption and emission wavelengths, fluorescence quantum yield, and photostability. nih.govresearchgate.netnih.gov
For instance, the addition of electron-donating or electron-withdrawing groups at specific positions on the indolenine rings of the cyanine (B1664457) dye can shift the spectral properties. nih.gov This allows for the development of a palette of Cy5.5 analogs with distinct colors, which is particularly advantageous for multiplexing applications where multiple targets are detected simultaneously. lumiprobe.com Research has demonstrated that substituents like n-hexyloxy, 2-[2-(2-methoxyethoxy)ethoxy]ethoxy (Peg), tert-butyl, and chloro groups can systematically alter the absorption and emission maxima of Cy5 derivatives. acs.orgnih.gov
Efforts are also underway to enhance the intrinsic brightness and photostability of Cy5.5. One approach involves the covalent attachment of molecules known as triplet-state quenchers, such as cyclooctatetraene (B1213319) (COT), which can reduce photobleaching and blinking, leading to more robust and longer-lasting fluorescence signals. nih.gov Studies have shown that conjugating COT to Cy5 can significantly increase its photostability. nih.gov Furthermore, the quantum yield of cyanine dyes can be influenced by their local environment; for example, immobilization within a DNA duplex can lead to a notable increase in fluorescence intensity. osti.gov
| Cy5 Derivative Substituent | Impact on Photophysical Properties | Reference |
|---|---|---|
| n-hexyloxy | Bathochromic shift in absorption and emission maxima. nih.gov | nih.gov |
| 2-[2-(2-methoxyethoxy)ethoxy]ethoxy (Peg) | Similar electron-donating capacity to hexyloxy, influencing hydrophilicity and spectral properties. nih.gov | nih.gov |
| tert-butyl | Alters electron-donating/withdrawing character, tuning absorption and emission. nih.gov | nih.gov |
| chloro | Acts as an electron-withdrawing group, causing a hypsochromic (blue) shift in absorption maxima. nih.gov | nih.gov |
| Cyclooctatetraene (COT) Conjugation | Enhances photostability and can increase fluorescence intensity. nih.gov | nih.gov |
Integration into Advanced Diagnostic Platforms and High-Throughput Screening Assays
The unique spectral properties of Cy5.5 make it an ideal candidate for integration into cutting-edge diagnostic platforms and high-throughput screening (HTS) assays. yusiyy.com Its emission in the near-infrared spectrum allows for sensitive detection in complex biological samples with reduced interference from background signals. nih.gov
In the realm of molecular diagnostics, Cy5.5 phosphoramidite (B1245037) is utilized for the synthesis of fluorescently labeled oligonucleotide probes for applications such as quantitative real-time polymerase chain reaction (qPCR) and fluorescence in situ hybridization (FISH). lumiprobe.combiosearchtech.com These probes enable the specific and sensitive detection of nucleic acid sequences associated with various diseases. nih.gov For example, Cy5.5-labeled DNA probes have been successfully employed in nucleic acid blot hybridization methods for gene disruption analysis and differential transcription studies. nih.gov
Furthermore, Cy5.5 is finding increasing use in high-throughput screening for drug discovery. yusiyy.com HTS involves the rapid testing of large libraries of chemical compounds to identify potential drug candidates. By labeling proteins, peptides, or nucleic acids with Cy5.5, researchers can develop robust and sensitive assays to monitor molecular interactions and enzymatic activities in a high-throughput format. medchemexpress.com The bright and stable fluorescence of Cy5.5 facilitates the automated imaging and quantification required for these large-scale screening efforts.
| Application | Role of Cyanine5.5 Phosphoramidite | Key Advantages | Reference |
|---|---|---|---|
| Multiplex qPCR | Synthesis of 5'-terminal labeled probes for simultaneous detection of multiple gene targets. lumiprobe.com | Far-red emission minimizes spectral overlap with other fluorophores. lumiprobe.com | lumiprobe.com |
| Nucleic Acid Blot Hybridization | Labeling of DNA probes for sensitive and specific detection of target sequences. nih.gov | High signal-to-noise ratio due to NIR fluorescence. nih.gov | nih.gov |
| High-Throughput Screening (HTS) | Labeling of biomolecules to monitor interactions and activities in drug discovery assays. yusiyy.com | Bright and photostable signal suitable for automated detection. axispharm.com | yusiyy.comaxispharm.com |
Synergistic Applications with Novel Biosensing Technologies and Nanomaterials
The convergence of Cy5.5 technology with novel biosensing platforms and nanomaterials is opening up new frontiers in diagnostics and imaging. nih.govmdpi.com The ability to conjugate Cy5.5 to various nanostructures allows for the creation of multifunctional probes with enhanced capabilities. mdpi.comresearchgate.net
One promising area is the development of dual-modal imaging agents. For example, Cy5.5 has been conjugated to manganese oxide (MnO) nanoparticles to create probes that can be detected by both magnetic resonance imaging (MRI) and near-infrared fluorescence (NIRF) imaging. nih.gov This combination allows for the acquisition of both anatomical and molecular information, leading to more accurate disease diagnosis. nih.gov
Furthermore, Cy5.5 is being integrated with semiconductor quantum dots (QDs) for the development of highly sensitive biosensors. nih.govmdpi.com QDs are nanocrystals with unique optical properties, and they can act as energy donors in fluorescence resonance energy transfer (FRET) pairs with acceptor dyes like Cy5.5. nih.gov These FRET-based nanosensors can be designed to detect specific biological molecules with high sensitivity and specificity. nih.gov The combination of the broad absorption of QDs and the sharp emission of Cy5.5 in the NIR range makes this pairing particularly powerful for multiplexed detection. nih.gov
The functionalization of various nanomaterials, including gold nanoparticles and carbon nanomaterials, with cyanine dyes is another active area of research. mdpi.comnih.gov These hybrid materials can be tailored for targeted delivery and therapy, where the Cy5.5 component serves as an imaging agent to track the localization of the nanoparticles in vivo. mdpi.com
Exploration in Optogenetics and Bio-Optoelectronic Device Fabrication
While direct applications of Cy5.5 phosphoramidite in optogenetics are still emerging, the broader family of cyanine dyes is being explored for its potential in light-based control of biological processes. The ability of these dyes to absorb light and generate reactive oxygen species or local heating could potentially be harnessed for photothermal or photodynamic therapies.
A more developed area of research is the use of cyanine dyes, including those structurally similar to Cy5.5, in the fabrication of bio-optoelectronic devices. researchgate.netacs.org These devices aim to interface biological components with electronic systems for applications such as biosensing and light harvesting. acs.org Cyanine dyes can be incorporated into DNA-based nanostructures to create organized dye aggregates. researchgate.netacs.org These aggregates can exhibit unique excitonic properties, where the absorbed light energy is delocalized over multiple dye molecules. acs.org This phenomenon is being investigated for the development of artificial light-harvesting systems and components for room-temperature quantum computers. researchgate.netacs.org The ability to precisely position Cy5.5 molecules on a DNA scaffold using phosphoramidite chemistry is crucial for engineering these complex nano-architectures. acs.orgnih.gov
Q & A
Q. What is the primary application of Cyanine5.5 phosphoramidite in oligonucleotide synthesis, and how does its structure influence this role?
Cyanine5.5 phosphoramidite is primarily used for 5'-terminal labeling of oligonucleotides, enabling fluorescence-based detection in applications like multiplex qPCR and in situ hybridization. Its structure features a polyene linker with a conjugated system that extends absorption/emission into the far-red range (λem ~ 695 nm), minimizing background interference in biological samples . The phosphoramidite group facilitates automated solid-phase synthesis, while the secondary carbon attachment prevents Arbuzov rearrangement, ensuring stability during storage and synthesis .
Q. What methodological steps are critical when incorporating Cyanine5.5 phosphoramidite into DNA sequences?
Key steps include:
- Solvent selection : Use anhydrous acetonitrile (MeCN) to dissolve the phosphoramidite, avoiding tetrahydrofuran (THF), which reduces coupling efficiency due to peroxide formation .
- Coupling time : Extend coupling to 3–5 minutes to account for steric hindrance from the bulky cyanine dye .
- MMT removal : Use conductivity-based trityl monitoring instead of absorbance-based methods, as the monomethoxytrityl (MMT) group’s yellow color interferes with standard DMT (orange) detection .
- Deprotection : Use room-temperature ammonium hydroxide (28–30% NH4OH) for 16–24 hours to avoid dye degradation .
Q. How should researchers purify Cyanine5.5-labeled oligonucleotides to ensure minimal free dye contamination?
Reverse-phase HPLC with a C18 column is recommended, using a gradient of 0.1 M triethylammonium acetate (TEAA) and acetonitrile. Monitor absorbance at 260 nm (DNA) and 675 nm (Cyanine5.5) to confirm co-elution of the dye and oligonucleotide . Post-HPLC, lyophilize and desalt using size-exclusion chromatography to remove residual TEAA .
Advanced Research Questions
Q. How can researchers resolve contradictions in fluorescence intensity data between Cyanine5.5-labeled probes and alternative dyes (e.g., Cy5)?
Fluorescence discrepancies often arise from environmental quenching or improper dye orientation. To address this:
- Perform FRET efficiency calculations to assess dye-DNA interactions using Förster distances specific to Cyanine5.5 (~6.2 nm) .
- Validate probe folding using circular dichroism (CD) spectroscopy or native PAGE to confirm unimpaired hybridization .
- Compare with internal controls labeled with spectrally distinct dyes (e.g., Cyanine3) to isolate instrument-specific artifacts .
Q. What experimental design considerations are critical for optimizing Cyanine5.5-labeled probes in multiplexed assays?
- Spectral overlap : Use spectral deconvolution software (e.g., LinRegPCR) to distinguish Cyanine5.5 signals from adjacent channels (e.g., Cy5). Calibrate instruments with single-dye controls .
- Probe stoichiometry : Limit dye incorporation to one per oligonucleotide to avoid self-quenching. Verify via MALDI-TOF mass spectrometry .
- Thermal stability : Measure melting temperatures (Tm) of labeled vs. unlabeled probes; adjust salt concentrations if dye-induced destabilization exceeds 2–3°C .
Q. How can researchers troubleshoot low coupling efficiency during Cyanine5.5 phosphoramidite synthesis?
Low coupling (<95%) may result from:
- Oxidation : Test phosphoramidite purity via <sup>31</sup>P NMR; a singlet at ~148 ppm indicates intact P(III) .
- Moisture contamination : Ensure synthesizer lines are flushed with dry argon and acetonitrile is HPLC-grade (<10 ppm H2O) .
- Spatial hindrance : Use a lower molar excess (1.5× instead of 10×) and extend coupling time to 10 minutes .
Q. What strategies mitigate Cyanine5.5 dye degradation during oligonucleotide deprotection?
- Avoid elevated temperatures (>55°C) during NH4OH deprotection, which cleave the dye’s indole rings .
- For heat-sensitive applications, use methylamine-based deprotection (AMA, 40°C for 10 minutes), but validate dye stability via UV-Vis spectroscopy (peak integrity at 675 nm) .
Methodological Comparison Questions
Q. How does Cyanine5.5 phosphoramidite performance compare to alternative 5'-terminal modifiers (e.g., Cyanine3 or HEX) in live-cell imaging?
- Advantages : Lower autofluorescence in the far-red range improves signal-to-noise ratios in tissue imaging .
- Limitations : Reduced brightness compared to Cyanine3 requires higher probe concentrations (50–100 nM vs. 10–20 nM) .
- Validation : Co-stain with nuclear markers (e.g., DAPI) and quantify colocalization coefficients (e.g., Pearson’s r) to confirm specificity .
Q. What analytical techniques confirm the site-specificity of Cyanine5.5 labeling at the 5'-terminus?
- MALDI-TOF MS : Compare observed vs. theoretical mass (Δ < 0.1%) .
- Enzymatic digestion : Treat with exonuclease (e.g., Lambda exonuclease) to verify 5'-terminal resistance .
- Fluorescence anisotropy : Measure rotational correlation times to confirm single-dye attachment .
Stability and Storage Questions
Q. What conditions maximize the shelf-life of Cyanine5.5 phosphoramidite?
Store desiccated at –20°C in amber vials under argon. Conduct monthly <sup>31</sup>P NMR checks for oxidation (appearance of P=O at ~0 ppm indicates degradation) . Reconstitute in anhydrous MeCN only before use to prevent hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
